(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

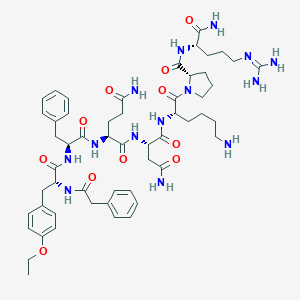

(2S)-N-[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPXAIJQDPORTG-ZRBRQIMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H76N14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin, a potent and selective antagonist of the vasopressin V₁ receptor. This document details its receptor binding properties, downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction

(Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin is a powerful tool in the study of the physiological roles of arginine vasopressin (AVP) and a lead compound in the development of therapeutics targeting the vasopressin system. Its high affinity and selectivity for the V₁ receptor subtype make it invaluable for dissecting the distinct cardiovascular, neurological, and metabolic functions mediated by this receptor. This guide will delve into the molecular interactions and cellular consequences of V₁ receptor blockade by this antagonist.

Receptor Binding and Affinity

(Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin exerts its effects by competitively binding to the vasopressin V₁ₐ receptor (V₁ₐR). The antagonistic potency is quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

| Compound | Receptor | Potency (pA₂) | Species | Reference |

| (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin | V₁ | 8.86 | Rat | [1] |

Table 1: Antagonistic Potency of (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin at the V₁ Receptor

Mechanism of Action: V₁ Receptor Antagonism

The vasopressin V₁ receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in physiological responses such as vasoconstriction, glycogenolysis, and platelet aggregation.

(Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin, as a competitive antagonist, binds to the V₁ receptor but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents the endogenous ligand, arginine vasopressin, from binding and initiating the signaling cascade. This blockade effectively inhibits the release of intracellular calcium and subsequent physiological effects.

References

A Deep Dive into the Structure-Activity Relationship of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the vasopressin analogue, (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor antagonists and their therapeutic applications.

Introduction: A Potent Antagonist of the Vasopressin V1a Receptor

This compound is a potent and selective antagonist of the vasopressin V1a receptor (V1aR).[1][2][3][4][5][6] V1a receptors are primarily located on vascular smooth muscle cells, where their activation by the endogenous hormone arginine vasopressin (AVP) leads to vasoconstriction and an increase in blood pressure.[7][8] Consequently, antagonists of the V1a receptor, such as the compound of focus, have been investigated for their potential in managing cardiovascular conditions. In animal models, this compound has been shown to significantly lower mean arterial pressure in rats.[1][2][3][4][5]

This guide will dissect the structural modifications of this linear vasopressin analogue and their impact on its biological activity, with a focus on its interaction with the V1a receptor.

Core Structure-Activity Relationship Analysis

The potent V1a antagonist activity of this compound arises from a series of strategic modifications to the native vasopressin peptide. These alterations enhance its affinity and selectivity for the V1a receptor while diminishing or eliminating agonist activity. The key modifications include the N-terminal phenylacetylation, substitution at position 2 with D-Tyr(Et), replacement of the native cysteine at position 6 with lysine, the presence of arginine at position 8, and the deletion of the C-terminal glycine.

A systematic analysis of related linear vasopressin antagonists reveals the contribution of each modification to the overall pharmacological profile. The following table summarizes the quantitative data for analogues with modifications relevant to the topic compound, providing insights into its SAR.

| Compound/Modification | V1a Antagonist Potency (pA2) | V2 Agonist/Antagonist Activity | Reference |

| Phaa-D-Tyr(Et)-Phe-Val-Asn-Lys -Pro-Arg -NH2 | 8.63 ± 0.10 | Weak V2 Antagonist | [9] |

| Phaa-D-Tyr(Et)-Phe-Gln-Asn-Lys -Pro-Arg -NH2 | 8.80 ± 0.08 | Weak V2 Antagonist | [9] |

| Phaa-D-Tyr(Et)-Phe-Val-Asn-Lys -Pro-NH2 (des-Arg9 ) | 7.70 ± 0.07 | Inactive | [9] |

| Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 8.94 | Highly V1a Selective | [10] |

Key Observations:

-

N-terminal Modification (Phenylacetyl group): The introduction of a bulky, hydrophobic phenylacetyl (Phaa) group at the N-terminus is a critical determinant for potent V1a antagonism. This modification significantly enhances the affinity for the V1a receptor.

-

Position 2 (D-Tyr(Et)): The substitution of the native tyrosine with an O-ethylated D-tyrosine at position 2 is a common feature in potent vasopressin antagonists. This modification contributes to both increased affinity and stability of the peptide.

-

Position 6 (Lysine): The replacement of cysteine at position 6 with lysine maintains potent V1a antagonist activity. This substitution in the linear analogue eliminates the disulfide bridge present in native vasopressin.

-

Position 8 (Arginine): The presence of arginine at position 8 is crucial for high-affinity binding to the V1a receptor. Analogues lacking an arginine at or near the C-terminus exhibit significantly reduced V1a antagonist potency.

-

C-terminus (des-Gly9): The deletion of the C-terminal glycine amide is a key modification in conferring V1a selectivity. While the removal of the entire C-terminal tripeptide can be tolerated with the introduction of other basic moieties, the absence of glycine at position 9 in linear antagonists generally favors V1a antagonism over V2 receptor activity.[11]

Experimental Protocols

Vasopressin V1a Receptor Binding Assay

A standard experimental approach to determine the binding affinity of this compound for the V1a receptor involves a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the V1a receptor (e.g., rat liver). The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled V1a receptor ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled competitor compound, this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Rats

The in vivo antagonist activity of this compound on blood pressure is typically assessed in anesthetized rats.

Methodology:

-

Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized with a suitable anesthetic agent (e.g., urethane).

-

Catheterization: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for intravenous administration of test compounds.

-

Blood Pressure Measurement: The arterial catheter is connected to a pressure transducer, and blood pressure is continuously recorded using a data acquisition system.

-

Experimental Protocol: After a stabilization period, a baseline blood pressure is established. An agonist, such as arginine vasopressin, is administered intravenously to induce a pressor response. Subsequently, the antagonist, this compound, is administered at various doses, followed by a repeat administration of the agonist.

-

Data Analysis: The antagonistic potency is determined by the dose-dependent inhibition of the pressor response to the agonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve, is calculated to quantify the antagonist's potency.

Signaling Pathways and Visualizations

The V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of V1a receptor activation, such as smooth muscle contraction. This compound acts by competitively binding to the V1a receptor and preventing this signaling cascade from being initiated by the endogenous agonist, AVP.

Caption: V1a receptor signaling pathway and the inhibitory action of the antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound -上海鸿肽生物科技有限公司 [hongtide.com]

- 7. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of potent and selective linear antagonists of vasopressor (V1-receptor) responses to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Selective V1a Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of selective antagonists for the vasopressin V1a receptor, a key target in neurodevelopmental and psychiatric disorders. This document outlines the core methodologies, presents key quantitative data for notable compounds, and visualizes the underlying biological and experimental processes.

Introduction to the V1a Receptor and Its Therapeutic Potential

The arginine vasopressin receptor 1A (AVPR1A), a G-protein coupled receptor (GPCR), is a crucial mediator of the physiological and behavioral effects of the neuropeptide arginine vasopressin (AVP). Predominantly coupled to Gαq/11 proteins, the V1a receptor, upon activation by AVP, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively[1][2].

The V1a receptor is expressed in various peripheral tissues, including vascular smooth muscle, liver, and platelets, where it regulates blood pressure, glycogenolysis, and aggregation. In the central nervous system, V1a receptors are implicated in a range of social behaviors, including pair bonding, social recognition, and aggression. Consequently, selective V1a receptor antagonists are being actively investigated as potential therapeutics for conditions such as autism spectrum disorder (ASD) and other neuropsychiatric disorders characterized by social deficits.

Data Presentation: Binding Affinities and Selectivity of V1a Receptor Antagonists

The discovery of selective V1a receptor antagonists requires rigorous characterization of their binding properties. The following tables summarize the binding affinities (Ki or IC50 in nM) of several key non-peptide V1a receptor antagonists for the human V1a receptor and their selectivity against other related receptors, namely the vasopressin V1b and V2 receptors, and the structurally similar oxytocin receptor (OTR). Lower Ki or IC50 values indicate higher binding affinity.

| Compound | V1a (Ki/IC50, nM) | V1b (Ki/IC50, nM) | V2 (Ki/IC50, nM) | OTR (Ki/IC50, nM) | Selectivity (V1b/V1a) | Selectivity (V2/V1a) | Selectivity (OTR/V1a) | Reference |

| Balovaptan (RG7314) | 0.23 (Kb) | >10000 | >10000 | >10000 | >43478 | >43478 | >43478 | [3] |

| SRX246 | 0.49 (IC50) | - | - | - | - | - | - | |

| SRX251 | 1.08 (IC50) | - | - | - | - | - | - | |

| Relcovaptan | 0.19 - 1.48 (Ki) | - | - | - | - | - | - | [4] |

| PF-184563 | - | - | - | - | - | - | - | [5] |

Note: Data for some compounds against all receptor subtypes were not publicly available in the searched literature. The binding affinity values (Ki, IC50, Kb) are reported as found in the cited literature and may have been determined using different experimental conditions.

Experimental Protocols

The identification and characterization of selective V1a receptor antagonists rely on a series of well-defined in vitro assays. The following are detailed methodologies for key experiments.

This assay is the gold standard for determining the binding affinity of a test compound for the V1a receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor and measuring the ability of a test compound to displace it.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a selective V1a antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Test Compounds: Serial dilutions of the antagonist.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding), and 50 µL of radioligand (e.g., [3H]-AVP at a final concentration of 0.5 nM).

-

Initiate Binding: Add 100 µL of the V1a receptor-expressing cell membrane preparation (typically 10-20 µg of protein per well) to each well.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Define Non-specific Binding: In separate wells, add an excess of a known non-radiolabeled V1a receptor ligand (e.g., 1 µM unlabeled AVP) to determine non-specific binding.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the antagonist's ability to block the AVP-induced production of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling pathway.

Materials:

-

Cells: CHO cells stably expressing the human V1a receptor.

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffer containing LiCl to inhibit the degradation of IP1.

-

Arginine Vasopressin (AVP): As the agonist.

-

Test Compounds: Serial dilutions of the antagonist.

-

IP1 Detection Kit: Commercially available kits (e.g., HTRF-based assays).

-

384-well plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Seeding: Seed the V1a receptor-expressing CHO cells into a 384-well plate and culture overnight to allow for cell attachment.

-

Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations in stimulation buffer. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 according to the manufacturer's protocol of the chosen IP1 detection kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal.

-

Data Measurement: Read the plate using a plate reader at the appropriate wavelengths.

-

Data Analysis: Generate a dose-response curve for the antagonist by plotting the signal against the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the AVP-induced IP1 accumulation.

This assay measures the ability of an antagonist to block the AVP-induced transient increase in intracellular calcium concentration.

Materials:

-

Cells: CHO cells stably expressing the human V1a receptor.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Arginine Vasopressin (AVP): As the agonist.

-

Test Compounds: Serial dilutions of the antagonist.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Seeding: Seed the V1a receptor-expressing CHO cells into black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading to establish a baseline fluorescence.

-

Agonist Addition: After establishing a baseline, add AVP at a concentration that elicits a maximal or submaximal response.

-

Continue Reading: Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The antagonist's effect is measured as the inhibition of the AVP-induced calcium peak. Generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Caption: V1a receptor signaling cascade upon agonist binding and its inhibition by a selective antagonist.

Caption: A generalized workflow for the discovery and development of selective V1a receptor antagonists.

References

- 1. bu.edu [bu.edu]

- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin in Rat Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2][3] This peptide analog has been shown to significantly decrease mean arterial pressure (MAP) in rats, indicating its potential as a research tool for investigating the role of the vasopressin system in the pathophysiology of hypertension and as a potential therapeutic agent.[1][2][3] These application notes provide a summary of the use of V1a receptor antagonists in hypertensive rat models, detailed experimental protocols, and an overview of the relevant signaling pathways.

Due to a lack of extensive published data specifically for this compound in hypertensive rat models, the following quantitative data and protocols are based on studies of closely related V1a receptor peptide antagonists in the Spontaneously Hypertensive Rat (SHR) model. The SHR model is a widely used and well-characterized model of human essential hypertension.

Quantitative Data Presentation

The following table summarizes the hemodynamic effects of a continuous intravenous infusion of a vasopressin V1a receptor antagonist in conscious, unrestrained Spontaneously Hypertensive Rats (SHR) and their normotensive controls, Wistar-Kyoto (WKY) rats. This data is adapted from a study on a related V1a antagonist, dEt2AVP, and illustrates the expected effects of V1a blockade in a hypertensive state.

Table 1: Hemodynamic Effects of a V1a Receptor Antagonist in SHR and WKY Rats

| Parameter | Rat Strain | Baseline | During V1a Antagonist Infusion (0.5 µg/kg/min) | Change from Baseline |

| Mean Arterial Pressure (MAP) (mmHg) | SHR | 155 ± 5 | 142 ± 6 | -13 mmHg (p < 0.05) |

| WKY | 110 ± 4 | 109 ± 4 | -1 mmHg (ns) | |

| Heart Rate (HR) (beats/min) | SHR | 380 ± 12 | 405 ± 15 | +25 beats/min (p < 0.05) |

| WKY | 350 ± 10 | 352 ± 11 | +2 beats/min (ns) |

Data adapted from Stepniakowski et al., 1991. Pol J Pharmacol Pharm. ns = not significant

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on blood pressure in a rat model of hypertension.

Protocol 1: Acute Hemodynamic Evaluation in Anesthetized Hypertensive Rats

Objective: To determine the acute dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized Spontaneously Hypertensive Rats (SHR).

Materials:

-

This compound

-

Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks of age

-

Anesthetic (e.g., isoflurane, or urethane/alpha-chloralose)

-

Saline (0.9% NaCl), sterile

-

Heparinized saline

-

Pressure transducer and data acquisition system

-

Catheters (e.g., PE-50 tubing)

-

Infusion pump

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the SHR according to an approved institutional animal care and use committee (IACUC) protocol.

-

Maintain body temperature at 37°C using a heating pad.

-

Perform a tracheotomy to ensure a patent airway.

-

Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.

-

Cannulate the jugular vein for intravenous administration of the test compound.

-

-

Drug Preparation:

-

Dissolve this compound in sterile saline to the desired stock concentration. Prepare fresh on the day of the experiment.

-

-

Experimental Protocol:

-

Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.

-

Record baseline MAP and HR for 15-20 minutes.

-

Administer a bolus intravenous injection of the vehicle (saline) and record MAP and HR for 15 minutes.

-

Administer increasing doses of this compound intravenously. Allow sufficient time between doses for blood pressure to return to a stable level.

-

Continuously record MAP and HR throughout the experiment.

-

-

Data Analysis:

-

Calculate the change in MAP and HR from baseline for each dose.

-

Construct a dose-response curve to determine the potency and efficacy of the compound.

-

Protocol 2: Chronic Infusion in Conscious, Unrestrained Hypertensive Rats

Objective: To evaluate the sustained effect of this compound on blood pressure in conscious, freely moving SHR.

Materials:

-

This compound

-

Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks of age

-

Implantable telemetry transmitters for blood pressure monitoring or exteriorized catheters

-

Osmotic minipumps

-

Surgical instruments

-

Saline (0.9% NaCl), sterile

Procedure:

-

Surgical Implantation:

-

Under anesthesia, implant a telemetry transmitter for blood pressure measurement according to the manufacturer's instructions. The catheter of the transmitter is typically placed in the abdominal aorta.

-

Alternatively, for exteriorized infusion, implant catheters in the carotid artery and jugular vein, tunnel them subcutaneously, and exteriorize them at the back of the neck.

-

Allow the animals to recover for at least one week.

-

-

Drug Preparation and Pump Loading:

-

Dissolve this compound in sterile saline at a concentration calculated to deliver the desired daily dose based on the flow rate of the osmotic minipump.

-

Fill the osmotic minipumps with the drug solution or vehicle (saline) according to the manufacturer's protocol.

-

-

Pump Implantation:

-

Under brief anesthesia, implant the loaded osmotic minipump subcutaneously in the dorsal region of the rat.

-

-

Data Collection:

-

House the rats individually and allow them to move freely.

-

Record blood pressure and heart rate continuously using the telemetry system or at regular intervals for exteriorized catheters.

-

Monitor for a baseline period before the expected onset of drug delivery from the pump and throughout the infusion period (e.g., 7-14 days).

-

-

Data Analysis:

-

Calculate the average daily blood pressure and heart rate for each animal.

-

Compare the hemodynamic parameters between the vehicle-treated and drug-treated groups.

-

Signaling Pathways and Visualizations

Vasopressin V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells

Arginine vasopressin (AVP) mediates its vasoconstrictor effects primarily through the V1a receptor on vascular smooth muscle cells (VSMCs). The binding of AVP to the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This compound acts as an antagonist at the V1a receptor, blocking this signaling pathway and leading to vasodilation and a decrease in blood pressure.

Caption: V1a receptor signaling in vascular smooth muscle.

Experimental Workflow for Chronic Infusion Study

The following diagram illustrates the key steps in a chronic infusion study to evaluate the long-term effects of this compound in hypertensive rats.

Caption: Workflow for chronic infusion in hypertensive rats.

References

- 1. Frontiers | Evidence for a Prehypertensive Water Dysregulation Affecting the Development of Hypertension: Results of Very Early Treatment of Vasopressin V1 and V2 Antagonism in Spontaneously Hypertensive Rats [frontiersin.org]

- 2. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

Application Notes and Protocols for the Experimental Use of Vasopressin Analogs in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of vasopressin analogs, including terlipressin and selepressin, in cardiovascular research. This document details their mechanisms of action, relevant experimental protocols for in vivo and in vitro studies, and a summary of quantitative findings from key research.

Introduction

Arginine vasopressin (AVP) is a neurohormone crucial for cardiovascular homeostasis. Its effects are mediated through at least three receptor subtypes: V1a, V1b, and V2. In the cardiovascular system, the V1a receptor, predominantly found on vascular smooth muscle cells and cardiomyocytes, is of primary interest.[1][2] Activation of the V1a receptor leads to vasoconstriction and can contribute to cardiac hypertrophy.[2][3] Synthetic vasopressin analogs have been developed to offer greater receptor selectivity and improved pharmacokinetic profiles compared to native AVP, making them valuable tools for cardiovascular research and potential therapeutic agents.[4]

Terlipressin , a V1a-selective agonist, is primarily used in the management of variceal bleeding and hepatorenal syndrome.[5] Selepressin is a highly selective V1a receptor agonist that has been investigated for its potential in treating septic shock.[4] This document outlines key experimental approaches to study the cardiovascular effects of these analogs.

Data Presentation: Quantitative Effects of Vasopressin Analogs

The following tables summarize the quantitative effects of terlipressin and selepressin on key cardiovascular parameters as reported in various experimental and clinical studies.

Table 1: Effects of Terlipressin on Cardiovascular Hemodynamics

| Parameter | Species/Model | Dose/Administration | Key Findings | Reference(s) |

| Mean Arterial Pressure (MAP) | Portal Hypertensive Rats | 0.017 mg/kg/min for 3 min (IV) | Increased by 50.3 ± 9.0% from baseline. | [6] |

| Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Increased by 73.3 ± 4.6% from baseline. | [7] | |

| Portal Venous Pressure (PVP) | Portal Hypertensive Rats | 0.017 mg/kg/min for 3 min (IV) | Decreased by 11.0 ± 1.8% from baseline. | [6] |

| Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Decreased by 24.3 ± 1.5% from baseline. | [7] | |

| Cardiac Index (CI) | Portal Hypertensive Rats | 0.017 mg/kg/min for 3 min (IV) | Decreased by 26.3 ± 1.1% from baseline. | [8] |

| Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Decreased by 30.6 ± 3.8% from baseline. | [7] | |

| Heart Rate (HR) | Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Decreased by 10.4 ± 2.1% from baseline. | [7] |

Table 2: Effects of Selepressin on Cardiovascular Hemodynamics in Shock Models

| Parameter | Species/Model | Dose/Administration | Key Findings | Reference(s) |

| Mean Arterial Pressure (MAP) | Ovine Septic Shock | Initial dose: 1 pmol/kg/min (IV), titrated | Maintained MAP better than vasopressin or norepinephrine. | [9][10] |

| Atherosclerotic Rabbits | 1-3000 ng/kg/min (IV) | Dose-dependent increase in MAP of up to 11 mmHg from baseline. | [4] | |

| Systemic Vascular Resistance Index (SVRI) | Ovine Septic Shock | Initial dose: 1 pmol/kg/min (IV), titrated | Maintained SVRI better than norepinephrine. | [9] |

| Cardiac Index (CI) | Ovine Septic Shock | Initial dose: 1 pmol/kg/min (IV), titrated | Maintained cardiac index better than vasopressin or norepinephrine in early intervention. | [9][10] |

| Fluid Balance | Ovine Septic Shock | Continuous IV infusion | Almost completely blocked fluid accumulation compared to vasopressin. | [11] |

| Norepinephrine Requirement | Human Septic Shock | 2.5 ng/kg/min (IV) | Norepinephrine infusion was weaned more rapidly compared to placebo. | [7] |

Experimental Protocols

Protocol 1: In Vivo Model of Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction in Mice)

This protocol describes the induction of cardiac hypertrophy and heart failure in mice through transverse aortic constriction (TAC), a widely used model to study the effects of pressure overload.[6]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia: Isoflurane

-

Rodent ventilator

-

Surgical instruments (forceps, scissors, needle holders)

-

6-0 silk suture

-

27-gauge needle

-

Heating pad

-

Doppler probe (for confirmation of constriction)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse with 1.5-2% isoflurane. Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]

-

Surgical Incision: Make a vertical midline skin incision in the upper chest. Perform a partial upper sternotomy to expose the aortic arch.[12]

-

Aortic Constriction: Carefully dissect the transverse aorta from the surrounding tissue. Pass a 6-0 silk suture underneath the aortic arch between the innominate and left carotid arteries.[6][12]

-

Place a 27-gauge needle alongside the aorta. Tie the suture snugly around the aorta and the needle.[1]

-

Promptly remove the needle to create a standardized constriction.[1][6]

-

Closure: Close the chest and skin incision in layers.

-

Post-operative Care: Provide appropriate analgesic care and monitor the animal for recovery.

-

Confirmation of Constriction: After 1 week, the degree of constriction can be confirmed by measuring blood flow velocity in the carotid arteries using a Doppler probe.[6]

Protocol 2: Continuous In Vivo Administration of Vasopressin Analogs via Osmotic Pumps

This protocol details the use of implantable osmotic pumps for the continuous subcutaneous delivery of vasopressin analogs in rodents, a method that ensures stable plasma drug concentrations over an extended period.[5][13]

Materials:

-

Osmotic pumps (e.g., Alzet)

-

Vasopressin analog solution (e.g., Terlipressin, Selepressin) in a sterile vehicle

-

Anesthesia

-

Surgical instruments

-

Wound clips or sutures

Procedure:

-

Pump Preparation: Fill the osmotic pump with the desired concentration of the vasopressin analog solution according to the manufacturer's instructions.

-

Animal Preparation: Anesthetize the animal and shave the area for pump implantation (typically the back, between the scapulae).[14]

-

Implantation: Make a small skin incision and create a subcutaneous pocket using blunt dissection.[5][15]

-

Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.[15]

-

Closure: Close the skin incision with wound clips or sutures.[5]

-

Post-operative Care: Monitor the animal for recovery and any signs of discomfort. The pump will deliver the analog at a constant rate for a predetermined duration.

Protocol 3: Assessment of Cardiac Hypertrophy and Fibrosis

A. Measurement of Cardiomyocyte Surface Area (Immunofluorescence)

This protocol outlines a method to quantify cardiomyocyte size as an indicator of hypertrophy.[16]

Procedure:

-

Cell Isolation and Culture: Isolate primary cardiomyocytes from neonatal or adult rodent hearts.

-

Treatment: Treat cultured cardiomyocytes with the vasopressin analog of interest for a specified duration (e.g., 24 hours).[3]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with a primary antibody against a cardiomyocyte-specific marker (e.g., α-actinin).[17]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to outline individual cardiomyocytes and measure their surface area.

B. Quantification of Cardiac Fibrosis (Picrosirius Red Staining)

This protocol describes the staining of collagen fibers in heart tissue sections to assess the extent of fibrosis.[3]

Procedure:

-

Tissue Preparation: Harvest hearts, fix in 10% neutral buffered formalin, and embed in paraffin.

-

Sectioning: Cut 5 µm thick sections and mount them on glass slides.

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with a Picrosirius red solution for 1 hour.[18]

-

Wash with acidified water.

-

Dehydrate and mount with a coverslip.

-

-

Imaging and Analysis:

-

Acquire images of the stained sections under bright-field or polarized light microscopy.[19]

-

Use image analysis software to quantify the area of red-stained collagen fibers relative to the total tissue area.

-

Protocol 4: Hemodynamic Assessment in Rodents using Pressure-Volume (PV) Loop Analysis

PV loop analysis is the gold standard for assessing cardiac function in vivo, providing load-independent measures of contractility and diastolic function.[8][16]

Materials:

-

Anesthetized rodent

-

Pressure-volume catheter

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the animal and ensure stable body temperature.

-

Catheter Insertion (Closed-Chest Approach):

-

Expose the right carotid artery.

-

Insert the pressure-volume catheter into the carotid artery and advance it into the left ventricle.[8]

-

-

Data Acquisition:

-

Allow the hemodynamics to stabilize.

-

Record baseline pressure and volume signals.

-

Perform transient inferior vena cava occlusion to obtain a family of PV loops for load-independent analysis.

-

-

Data Analysis: Analyze the PV loops to determine parameters such as end-systolic pressure-volume relationship (ESPVR), preload recruitable stroke work (PRSW), and the time constant of isovolumic relaxation (Tau).[8]

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 4. Selepressin and Arginine Vasopressin Do Not Display Cardiovascular Risk in Atherosclerotic Rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]

- 6. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Selective V(1A) Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective V1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]

- 13. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]

- 16. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin in Social Behavior Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating a wide array of social behaviors, including social recognition, aggression, and affiliation, through its interaction with various receptors in the brain.[1][2][3] The vasopressin V1a receptor (V1aR) subtype, in particular, has been identified as a key mediator of these effects.[4][5] Dysregulation of the vasopressin system has been implicated in various neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder.[2]

(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the V1a receptor.[6] By blocking the action of endogenous vasopressin at the V1aR, this compound can be a valuable tool to investigate the physiological and behavioral roles of this signaling pathway. Its use in preclinical research can help elucidate the mechanisms underlying social behaviors and may contribute to the development of novel therapeutics for social impairments.

Mechanism of Action

This compound acts by competitively binding to the V1a receptor, thereby preventing the binding of the endogenous ligand, arginine vasopressin. This blockade inhibits the downstream signaling cascade typically initiated by AVP binding.

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR). Upon activation by vasopressin, it couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing various social behaviors.

Caption: V1a Receptor Signaling Pathway.

Applications in Social Behavior Research

Based on the known functions of the V1a receptor, this compound can be utilized to study:

-

Social Recognition and Memory: Investigating the role of V1aR in the ability of an animal to recognize and remember a conspecific.

-

Aggression: Examining the contribution of V1aR signaling to inter-male, maternal, or other forms of aggressive behavior.

-

Affiliative Behaviors and Social Bonding: Studying the involvement of V1aR in the formation and maintenance of social bonds and prosocial behaviors.

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data from hypothetical studies using a V1a receptor antagonist. These are not actual results for this compound but represent the types of data that could be generated.

Table 1: Effect of V1a Antagonist on Social Recognition in Mice

| Treatment Group | Investigation Time (Seconds) - Familiar Stimulus | Investigation Time (Seconds) - Novel Stimulus | Social Discrimination Index |

| Vehicle | 15.2 ± 2.1 | 45.8 ± 3.5 | 0.67 ± 0.05 |

| V1a Antagonist (Low Dose) | 25.3 ± 2.8 | 40.1 ± 3.2 | 0.22 ± 0.04 |

| V1a Antagonist (High Dose) | 38.9 ± 3.1 | 39.5 ± 2.9 | 0.01 ± 0.03 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of V1a Antagonist on Aggressive Behavior in Resident-Intruder Test

| Treatment Group | Latency to First Attack (Seconds) | Number of Attacks | Duration of Aggressive Behavior (Seconds) |

| Vehicle | 65.4 ± 8.2 | 12.7 ± 1.5 | 88.3 ± 10.1 |

| V1a Antagonist (Low Dose) | 110.2 ± 12.5 | 7.1 ± 1.1 | 45.6 ± 7.8* |

| V1a Antagonist (High Dose) | 185.7 ± 20.1 | 3.2 ± 0.8 | 20.1 ± 5.2** |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of V1a Antagonist on Affiliative Behavior in Prairie Voles

| Treatment Group | Time Spent in Huddling (Seconds) | Allogrooming Bouts | Partner Preference Score |

| Vehicle | 350.6 ± 30.2 | 8.9 ± 1.2 | 0.75 ± 0.06 |

| V1a Antagonist | 180.1 ± 25.8 | 3.1 ± 0.7 | 0.21 ± 0.05** |

**p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are generalized protocols for assessing the effects of a V1a antagonist on social behaviors in rodents. It is crucial to perform pilot studies to determine the optimal dose, route of administration, and timing for this compound.

General Experimental Workflow

Caption: General Experimental Workflow.

Protocol 1: Social Recognition Test

This test assesses an animal's ability to distinguish between a familiar and a novel conspecific.

Materials:

-

Adult male mice or rats

-

This compound

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

-

Test arena (e.g., a clean home cage or a three-chambered social approach apparatus)

-

Juvenile stimulus animals

Procedure:

-

Habituation: Habituate the experimental animal to the test arena for a defined period (e.g., 10 minutes) for 2-3 consecutive days.

-

Drug Administration: Administer the V1a antagonist or vehicle via the chosen route (e.g., intraperitoneal injection 30 minutes before the test, or intracerebroventricular injection 15 minutes prior).

-

Acquisition Phase (Trial 1): Introduce a juvenile stimulus animal (S1) into the test arena with the experimental animal for a set duration (e.g., 4 minutes). Measure the total time the experimental animal spends investigating S1 (e.g., sniffing).

-

Inter-trial Interval: Return the experimental animal to its home cage for a specific interval (e.g., 30 minutes or 2 hours).

-

Retention Phase (Trial 2): Re-introduce the experimental animal to the test arena with the now-familiar stimulus animal (S1) and a novel juvenile stimulus animal (S2).

-

Data Analysis: Measure the time spent investigating S1 and S2. A significant preference for investigating S2 indicates successful social recognition. Calculate a social discrimination index: (Time with S2 - Time with S1) / (Time with S2 + Time with S1). A reduction in this index in the antagonist-treated group compared to the vehicle group suggests an impairment in social recognition.

Protocol 2: Resident-Intruder Test for Aggression

This assay measures offensive aggression in a male rodent towards an unfamiliar male intruder.

Materials:

-

Adult male mice or rats (residents)

-

Slightly smaller, unfamiliar male intruder animals

-

This compound

-

Vehicle

-

Resident's home cage

Procedure:

-

Housing: House the resident males individually for a period to establish territoriality (e.g., 2-4 weeks).

-

Drug Administration: Administer the V1a antagonist or vehicle to the resident animal at a predetermined time before the test.

-

Test Phase: Introduce an intruder male into the resident's home cage.

-

Behavioral Scoring: For a set duration (e.g., 10 minutes), record and score aggressive behaviors exhibited by the resident, including:

-

Latency to the first attack

-

Number of attacks (bites, lunges)

-

Total duration of aggressive behaviors (e.g., tail rattling, chasing, wrestling)

-

-

Data Analysis: Compare the measures of aggression between the vehicle and antagonist-treated groups. A significant increase in latency to attack and a decrease in the number and duration of attacks in the antagonist group would indicate an anti-aggressive effect.

Protocol 3: Partner Preference Test for Affiliation (in Prairie Voles)

This test is used to assess the formation of a social bond in monogamous species like prairie voles.

Materials:

-

Adult male and female prairie voles

-

This compound

-

Vehicle

-

Three-chambered testing apparatus

Procedure:

-

Pairing: House a male and female vole together for a cohabitation period (e.g., 24 hours) to allow for bond formation.

-

Drug Administration: Administer the V1a antagonist or vehicle to the experimental animal (typically the male) prior to the preference test.

-

Partner Preference Test: Place the experimental animal in the central chamber of a three-chambered apparatus. One side chamber contains the familiar partner, and the other contains a novel vole of the opposite sex. Both stimulus animals are typically tethered or enclosed to restrict their movement.

-

Data Collection: Allow the experimental animal to freely explore the three chambers for a set duration (e.g., 3 hours). Record the amount of time spent in close proximity (huddling) with the partner versus the novel vole.

-

Data Analysis: Calculate a partner preference score by comparing the time spent with the partner to the time spent with the novel animal. A significantly lower preference for the partner in the antagonist-treated group compared to the vehicle group suggests an impairment in the formation or expression of a social bond.

Conclusion

This compound, as a potent V1a receptor antagonist, holds potential as a valuable pharmacological tool for dissecting the role of the vasopressin system in social behavior. While specific data for this compound in behavioral paradigms is currently limited in published literature, the provided protocols, adapted from studies with analogous compounds, offer a solid foundation for initiating such investigations. Rigorous dose-finding studies and careful experimental design will be paramount to successfully elucidating the effects of this compound on social recognition, aggression, and affiliation.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]

- 5. Sex Differences in the Regulation of Offensive Aggression and Dominance by Arginine-Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. the-regulation-of-social-recognition-social-communication-and-aggression-vasopressin-in-the-social-behavior-neural-network - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols: V1a Receptor Antagonists in Preclinical Models of Anxiety and Fear

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neuropeptide arginine vasopressin (AVP) is integral to regulating a wide array of physiological and behavioral processes, including social behaviors, cardiovascular homeostasis, and the stress response.[1] Within the central nervous system, AVP's actions are largely mediated by the V1a and V1b receptor subtypes.[2] The V1a receptor (V1aR) is the predominant vasopressin receptor in the brain and is densely expressed in limbic system regions critical for modulating emotion and anxiety, such as the lateral septum, bed nucleus of the stria terminalis (BNST), and central amygdala.[3] This distribution provides a strong rationale for investigating the V1a receptor as a therapeutic target for anxiety and fear-related disorders.[4] Preclinical studies using both genetic knockout models and pharmacological antagonists have demonstrated that blocking V1aR signaling can produce anxiolytic-like effects, making V1aR antagonists a promising class of novel anxiolytics.[3][5][6]

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[7][8] Upon binding of its ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change that activates the G-protein. This initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response.[10]

Quantitative Data Summary of V1aR Antagonists in Animal Models

Several non-peptide V1aR antagonists have been evaluated in rodent models of anxiety and fear. The following tables summarize the key quantitative findings for prominent compounds.

Table 1: Effects of JNJ-17308616 in Rodent Anxiety Models

| Behavioral Test | Animal Model | Dose (mg/kg, p.o.) | Key Finding | Citation |

|---|---|---|---|---|

| Elevated Plus-Maze (EPM) | Rat | 100 | Significantly increased time spent in open arms. | [5] |

| Elevated Zero-Maze (EZM) | Rat | 30 | Significantly increased time spent in open sectors. | [5] |

| Conditioned Lick Suppression (CLS) | Rat | 30 | Significantly reversed the suppression of licking behavior. | [5] |

| Pup Ultrasonic Vocalizations (USV) | Rat | 100 | Significantly reduced the number of ultrasonic vocalizations. | [5] |

| Mouse Marble Burying (MMB) | Mouse | 100 | Significantly reduced the number of marbles buried. |[5] |

Table 2: Effects of SRX246 in Preclinical Models

| Behavioral Test/Model | Animal Model | Dose | Key Finding | Citation |

|---|---|---|---|---|

| Models of Aggression, Depression, Anxiety, and Fear | Rodent | Not specified | Demonstrated efficacy in reducing behaviors associated with these states. | [11] |

| Fear-Potentiated Startle | Human | Not specified | Decreased anxiety-potentiated startle in a proof-of-concept study.[3][12] | [13] |

| fMRI Response to Threat | Human | Not specified | Attenuated BOLD signals in fear-mediating circuits after AVP challenge. |[11] |

Table 3: Effects of V1aR Genetic Deletion in Mice

| Behavioral Test | Animal Model | Genetic Modification | Key Finding | Citation |

|---|---|---|---|---|

| Elevated Plus-Maze (EPM) | Mouse | V1aR Knockout (KO) | Exhibited reduced anxiety-like behaviors. | [2][3] |

| Open Field Test | Mouse | V1aR Knockout (KO) | Showed reduced anxiety-like behaviors. | [3] |

| Light/Dark Box | Mouse | V1aR Knockout (KO) | Displayed reduced anxiety-like behaviors. | [3] |

| Social Interaction Test | Mouse | V1aR Knockout (KO) | Exhibited impaired social behavior and reduced anxiety. |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for two widely used behavioral assays to assess anxiety-like behavior in rodents.

Protocol 1: The Elevated Plus-Maze (EPM) Test

The EPM test is a standard assay for assessing unconditioned anxiety in rodents.[15] It is based on the animal's natural aversion to open and elevated spaces versus its preference for enclosed areas.[15] An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

Materials:

-

Elevated Plus-Maze apparatus (plus-shaped, with two open and two enclosed arms, elevated from the floor).

-

Video camera and tracking software (e.g., ANY-maze).

-

Disinfectant (e.g., 70% ethanol or Nolvasan).

-

Experimental animals (mice or rats).

-

Test compound (V1aR antagonist) and vehicle.

Procedure:

-

Acclimation: Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment begins.[15] The room should be dimly lit to encourage exploration.

-

Drug Administration: Administer the V1aR antagonist or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).[15]

-

Test Initiation: Place the animal gently onto the central platform of the maze, facing one of the closed arms.[15]

-

Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[16] The experimenter should leave the room to avoid influencing the animal's behavior. The session is recorded by an overhead camera.

-

Test Termination: At the end of the 5-minute period, carefully remove the animal from the maze and return it to its home cage.

-

Cleaning: Thoroughly clean the maze with a disinfectant between trials to eliminate olfactory cues from previous animals.[15]

Data Analysis: The primary measures of anxiety-like behavior are:

-

Time spent in the open arms (%): (Time in open arms / Total time in all arms) x 100.

-

Entries into the open arms (%): (Entries into open arms / Total entries into all arms) x 100.

-

Total arm entries: Used as a measure of general locomotor activity. A significant change in this measure may indicate sedative or stimulant effects of the compound.

Protocol 2: Chronic Social Defeat Stress (CSDS)

The CSDS model has high validity for studying the mechanisms of stress-induced affective disorders.[17] It involves subjecting an experimental mouse to repeated episodes of social subordination by a larger, aggressive mouse. This induces a range of behavioral changes, including social avoidance, which is considered a hallmark of an anxiety/depressive-like state.

Materials:

-

Aggressor mice (e.g., screened, aggressive CD-1 male mice).[17]

-

Experimental mice (e.g., C57BL/6 male mice).

-

Specialized housing cages divided by a perforated, transparent partition.

-

Timers.

Procedure:

-

Aggressor Screening: Screen CD-1 male mice for aggressive behavior. Select aggressors that consistently attack an intruder mouse within 60 seconds over two consecutive screening sessions.[17] House selected aggressors individually.

-

Social Defeat Phase (10 days):

-

Day 1-10: Each day, introduce one experimental mouse into the home cage of an unfamiliar aggressor mouse.[18]

-

Allow physical interaction until the experimental mouse is defeated (typically 5-10 minutes). The defeat is characterized by the experimental mouse displaying submissive and defensive postures.

-

After the physical defeat, house the experimental mouse in the same cage as the aggressor, but separated by the perforated partition, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory) stress without physical harm.

-

Each day, expose the experimental mouse to a new, unfamiliar aggressor to prevent habituation.[17]

-

-

Social Interaction Test (Day 11):

-

This test is performed 24 hours after the final defeat session to assess the development of social avoidance.[18]

-

The test consists of a two-phase session in an open field arena.

-

Phase 1 (No Target): Place the experimental mouse in the arena with an empty, wire-mesh enclosure located at one end. Allow the mouse to explore for 2.5 minutes.

-

Phase 2 (Target Present): Immediately following Phase 1, introduce an unfamiliar aggressor mouse into the wire-mesh enclosure. Allow the experimental mouse to explore for another 2.5 minutes.

-

Track the amount of time the experimental mouse spends in the "interaction zone" surrounding the enclosure in both phases.

-

Data Analysis:

-

Social Interaction (SI) Ratio: Calculate the ratio of time spent in the interaction zone during Phase 2 (Target Present) to Phase 1 (No Target).

-

Phenotyping:

-

Susceptible: Mice with an SI ratio < 1 are considered to have developed social avoidance.

-

Resilient: Mice with an SI ratio > 1 are considered resilient to the stress paradigm.

-

-

Drug Testing: "Susceptible" mice are then used for subsequent experiments to test the efficacy of V1aR antagonists in reversing the social avoidance phenotype.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel V1a receptor antagonist for anxiolytic properties in animal models.

References

- 1. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profound impairment in social recognition and reduction in anxiety-like behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]

- 5. Characterization of the V1a antagonist, JNJ-17308616, in rodent models of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 10. genecards.org [genecards.org]

- 11. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Elevated plus maze protocol [protocols.io]

- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 17. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for V1a Receptor Activity via Calcium Mobilization Assay

These application notes provide a detailed protocol for measuring the activity of the Vasopressin V1a receptor using a calcium mobilization assay. This method is a robust and widely used technique in drug discovery and pharmacological research for screening and characterizing agonists and antagonists of Gq-coupled G-protein coupled receptors (GPCRs).

Introduction

The Vasopressin V1a receptor (V1aR) is a crucial G-protein coupled receptor involved in various physiological processes, including the regulation of blood pressure, social behavior, and liver glycogenolysis.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1aR couples to the Gq/11 family of G-proteins.[3][4][5] This initiates a signaling cascade that activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected using calcium-sensitive fluorescent dyes.[8] This application note details a homogeneous, no-wash calcium mobilization assay using Fluo-4 AM, a widely used green fluorescent calcium indicator, to monitor V1a receptor activation.[9][10]

V1a Receptor Signaling Pathway

Activation of the V1a receptor by an agonist like vasopressin leads to a cascade of intracellular events culminating in an increase in cytosolic calcium.

Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for 384-well plates.

Materials and Reagents

-

Cell Line: A stable cell line expressing the human V1a receptor is recommended, such as CHO-K1 or HEK293 cells.[11][12]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[9]

-

Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester) or a no-wash calcium assay kit (e.g., Fluo-4 NW).[9][10][13]

-

Probenecid: (Optional, but recommended for certain cell lines like CHO to prevent dye extrusion).[14]

-

Agonist: Arginine Vasopressin (AVP).

-

Antagonist: (Optional) A known V1a receptor antagonist (e.g., SR 49059).[15]

-

Control Agonist: (Optional) A non-specific calcium ionophore like Ionomycin for a positive control.

-

Microplates: Black-walled, clear-bottom 96-well microplates.

-

Plate Reader: A fluorescence microplate reader with bottom-read capabilities and excitation/emission filters for Fluo-4 (Ex/Em ≈ 490/525 nm).[9][13] The reader should also have a liquid handling system for compound addition.

Experimental Workflow

The following diagram outlines the major steps in the calcium mobilization assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Dye Loading:

-

Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. A typical final concentration is 2-5 µM Fluo-4 AM in assay buffer. If using a no-wash kit, follow the provided protocol.[9][13]

-

Gently remove the culture medium from the wells.

-

Add 100 µL of the dye-loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[9][13]

-

-

Compound Preparation:

-

Prepare serial dilutions of the agonist (e.g., Vasopressin) and/or antagonist in assay buffer at the desired concentrations (e.g., 2x or 5x the final concentration).

-

-

Fluorescence Measurement:

-

Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Program the reader to perform a baseline reading for 10-20 seconds.

-

The instrument's liquid handler should then add the compound solution (e.g., 50 µL of 2x agonist) to the wells.

-

Continue to read the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

For agonist dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

For antagonist assays, cells are pre-incubated with the antagonist before the addition of a fixed concentration of agonist (typically the EC₈₀ concentration). The IC₅₀ is then determined from the dose-response curve.

-

Data Presentation

The following table summarizes typical quantitative data obtained from a V1a receptor calcium mobilization assay.

| Parameter | Agonist | Value | Cell Line | Reference |

| EC₅₀ | Vasopressin | 2.1 x 10⁻⁹ M | Recombinant Cell Line | [16] |

| pEC₅₀ | Vasopressin | 8.9 | Human Gastric Artery | [15] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Signal | * Cell health is poor. | * Ensure cells are healthy and within a suitable passage number. |

| * Inefficient dye loading. | * Optimize dye concentration and incubation time. Check for dye extrusion and consider using probenecid. | |

| * Receptor is not expressed or is non-functional. | * Verify receptor expression (e.g., via qPCR or western blot). Use a positive control agonist (e.g., ionomycin) to confirm assay components are working.[17] | |

| High Background Fluorescence | * Incomplete removal of extracellular dye (if not using a no-wash kit). | * Ensure thorough but gentle washing after dye loading. |

| * Autofluorescence from compounds or media. | * Run a control with compound and no cells. Use phenol red-free media for the assay. | |

| High Well-to-Well Variability | * Uneven cell seeding. | * Ensure a single-cell suspension and proper mixing before plating. |

| * Inconsistent liquid handling. | * Ensure pipettes are calibrated and that additions are made consistently across the plate. |

For more comprehensive troubleshooting, refer to specialized guides on calcium flux assays.[18]

References

- 1. Molecular pharmacology of V1a vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 5. Different single receptor domains determine the distinct G protein coupling profiles of members of the vasopressin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Ready-to-Assay™ V 1A Vasopressin Receptor Frozen Cells | HTS059RTA [merckmillipore.com]

- 12. revvity.com [revvity.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 15. Pharmacological characterization of a vasopressin V1 receptor in the isolated human gastric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Blood Pressure Regulation Using (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] This peptide analog is a valuable research tool for investigating the role of the vasopressin system in the regulation of blood pressure. Arginine vasopressin (AVP) is a key hormone involved in maintaining cardiovascular homeostasis, primarily through its vasoconstrictive effects mediated by V1a receptors on vascular smooth muscle cells. By blocking these receptors, this compound induces vasodilation, leading to a decrease in mean arterial pressure (MAP), particularly in models of hypertension where the vasopressin system is upregulated.[1][2]

These application notes provide detailed protocols for utilizing this V1a antagonist to study its effects on blood pressure in vivo and to characterize its binding to the V1a receptor in vitro.

Quantitative Data

Due to the limited availability of specific dose-response data for this compound in the public domain, the following table presents representative data from a study on a functionally similar non-peptide V1a receptor antagonist, OPC-21268, in spontaneously hypertensive rats (SHR). This data illustrates the typical dose-dependent hypotensive effect expected from a V1a antagonist.

Table 1: Dose-Dependent Effect of a Representative V1a Antagonist (OPC-21268) on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

| Antagonist Dose (mg/kg, IV) | Mean Arterial Pressure (MAP) Decrease (mmHg) |

| 0.3 | Not specified, part of dose-dependent range |

| 1.0 | Not specified, part of dose-dependent range |

| 3.0 | 32.4 ± 7.9 |

Data is representative of a potent V1a antagonist and is sourced from a study on OPC-21268.

Table 2: Binding Affinity of a Representative Phenylacetyl-substituted Vasopressin Antagonist

| Ligand | Receptor | Preparation | Kd (nM) |